1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-
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Overview
Description
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- exerts its effects involves its ability to form stable acetal or ketal structures. These structures can protect reactive carbonyl groups during chemical transformations. The compound’s reactivity is influenced by the presence of the dioxolane ring, which can undergo various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: Similar in structure but differs in the ester functional group.
2-Propyl-1,3-dioxolane: Another dioxolane derivative with a propyl group.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of the acetyloxy group.
Properties
CAS No. |
54214-75-4 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
[2-(3-oxopropyl)-1,3-dioxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-8(11)12-7-9(3-2-4-10)13-5-6-14-9/h4H,2-3,5-7H2,1H3 |
InChI Key |
DKDQRPNTJYQLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(OCCO1)CCC=O |
Origin of Product |
United States |
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